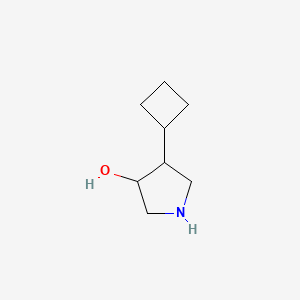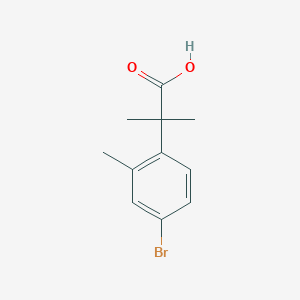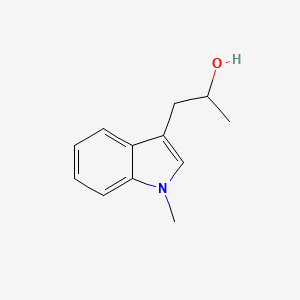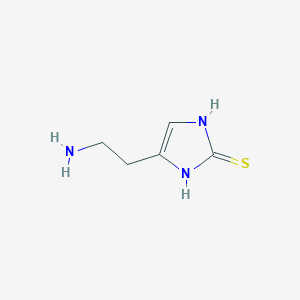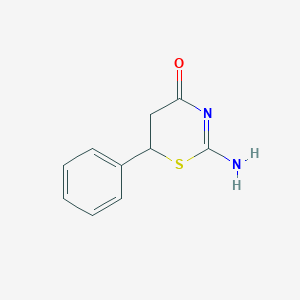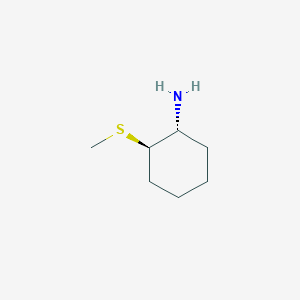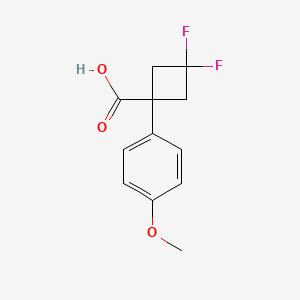![molecular formula C13H20N2O2 B13533187 tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-6-methylbenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and ease of removal make it an ideal choice for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine for further reactions. The stability of the tert-butyl carbamate group is due to the formation of a stable tert-butyl cation during the cleavage process .
Comparison with Similar Compounds
- tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
- tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate]
- tert-Butyl N-[(2-hydroxyethyl)carbamate]
Comparison:
- tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate has a bromine atom, which can introduce additional reactivity and potential for further functionalization .
- tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate] has a methyl group on the amine, which can affect its steric and electronic properties .
- tert-Butyl N-[(2-hydroxyethyl)carbamate] has a hydroxyl group, making it more hydrophilic and potentially more reactive in aqueous environments .
The uniqueness of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it highly useful in various synthetic applications.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-5-7-11(14)10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
InChI Key |
ZWKXEYNTYUJZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


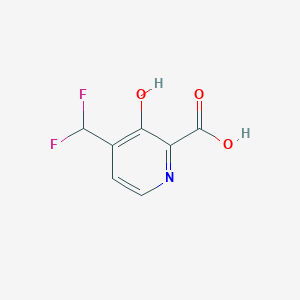
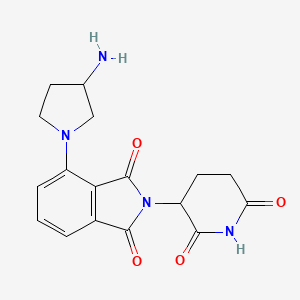
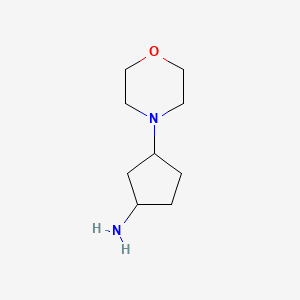
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
